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Compound of Interest

Compound Name: 2-(6-Chloropyridin-2-yl)acetic acid

Cat. No.: B1285420 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 2-(6-Chloropyridin-2-yl)acetic acid,

a valuable building block in the development of novel pharmaceutical agents. The outlined

three-step synthesis commences with the commercially available 2-chloro-6-methylpyridine and

proceeds through a side-chain chlorination, followed by cyanation and subsequent hydrolysis

of the nitrile intermediate.

Physicochemical and Spectroscopic Data
While comprehensive experimental data for the final product is not extensively published, the

following table summarizes key physicochemical properties for the target compound and its

hydrochloride salt.
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Property
2-(6-Chloropyridin-2-
yl)acetic acid

2-(6-Chloropyridin-2-
yl)acetic acid
hydrochloride

CAS Number 885267-14-1[1] 2197061-73-5[2]

Molecular Formula C₇H₆ClNO₂[1] C₇H₇Cl₂NO₂[2]

Molecular Weight 171.58 g/mol [1] 208.04 g/mol [2]

Appearance White to off-white solid Not available

Storage Conditions Inert atmosphere, 2-8°C[1] Room temperature[2]

Purity >98% ≥98%[2]

Synthetic Pathway Overview
The synthesis of 2-(6-Chloropyridin-2-yl)acetic acid is accomplished via a three-step process

starting from 2-chloro-6-methylpyridine. The overall workflow is depicted in the following

diagram.
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Step 1: Side-Chain Chlorination

Step 2: Cyanation

Step 3: Hydrolysis

2-Chloro-6-methylpyridine

2-Chloro-6-(chloromethyl)pyridine

Cl₂, AIBN, H₂O, 67-70°C

2-(6-Chloropyridin-2-yl)acetonitrile

2-(6-Chloropyridin-2-yl)acetic acid

NaCN or KCN, Polar Solvent (e.g., DMSO)

Acid or Base Hydrolysis (e.g., HCl, H₂SO₄)

Click to download full resolution via product page

A three-step synthesis of 2-(6-Chloropyridin-2-yl)acetic acid.

Experimental Protocols
The following protocols are based on established methodologies for similar chemical

transformations and should be adapted and optimized by the researcher as necessary.

Step 1: Synthesis of 2-Chloro-6-(chloromethyl)pyridine
This procedure is adapted from patented methods for the side-chain chlorination of 2-chloro-

methylpyridines.[3][4][5][6]

Materials:
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2-Chloro-6-methylpyridine

Water

2,2'-Azobisisobutyronitrile (AIBN)

Chlorine gas

Basic aqueous solution (e.g., sodium hydroxide or sodium carbonate solution)

Procedure:

In a reaction vessel equipped with a stirrer, gas inlet, pH probe, and reflux condenser,

combine 2-chloro-6-methylpyridine (1.0 eq) and water.

Heat the mixture to 65°C with vigorous stirring.

Add a catalytic amount of AIBN (e.g., 0.01 eq).

After approximately 10 minutes, begin bubbling chlorine gas into the mixture at a controlled

rate. Maintain the reaction temperature between 67-70°C.

During the chlorination, monitor the pH of the reaction mixture. Add a basic aqueous solution

as needed to maintain the pH within the range of 0.5 to 3.0 to neutralize the generated

hydrogen chloride.

Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).

Upon completion, cool the reaction mixture and separate the organic phase.

The crude 2-chloro-6-(chloromethyl)pyridine can be purified by distillation under reduced

pressure.

Step 2: Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile
This protocol is based on general procedures for the cyanation of haloalkylpyridines.[7][8]

Materials:
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2-Chloro-6-(chloromethyl)pyridine

Sodium cyanide or Potassium cyanide

Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

Procedure:

In a reaction flask, dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 eq) in a polar aprotic

solvent such as DMSO.

Add sodium cyanide or potassium cyanide (1.0 to 1.5 molar equivalents).

Stir the reaction mixture at a temperature between 20-40°C.

Monitor the reaction by TLC or GC until the starting material is consumed.

Once the reaction is complete, pour the mixture into water and extract the product with a

suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude 2-(6-chloropyridin-2-yl)acetonitrile can be purified by column chromatography on

silica gel.

Step 3: Synthesis of 2-(6-Chloropyridin-2-yl)acetic acid
This is a general procedure for the hydrolysis of nitriles to carboxylic acids.[9]

Materials:

2-(6-Chloropyridin-2-yl)acetonitrile

Concentrated hydrochloric acid or sulfuric acid

Water

Procedure:
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In a round-bottom flask, combine 2-(6-chloropyridin-2-yl)acetonitrile (1.0 eq) with an excess

of concentrated hydrochloric acid or a mixture of sulfuric acid and water.

Heat the mixture to reflux and stir vigorously.

Monitor the reaction by TLC or LC-MS until the nitrile is fully hydrolyzed.

After completion, cool the reaction mixture to room temperature.

Adjust the pH of the solution to acidic (around pH 3-4) with a suitable base if necessary,

which may cause the product to precipitate.

Collect the solid product by filtration. If no precipitate forms, extract the aqueous solution with

an organic solvent like ethyl acetate.

Dry the collected solid or the combined organic extracts (after drying over anhydrous sodium

sulfate and concentration).

The crude 2-(6-chloropyridin-2-yl)acetic acid can be purified by recrystallization from an

appropriate solvent system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 885267-14-1|2-(6-Chloropyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]

2. chemscene.com [chemscene.com]

3. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google
Patents [patents.google.com]

4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google
Patents [patents.google.com]

5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google
Patents [patents.google.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1285420?utm_src=pdf-body
https://www.benchchem.com/product/b1285420?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/885267-14-1.html
https://www.chemscene.com/product/2197061-73-5.html
https://patents.google.com/patent/EP0557967B1/en
https://patents.google.com/patent/EP0557967B1/en
https://patents.google.com/patent/US5324841A/en
https://patents.google.com/patent/US5324841A/en
https://patents.google.com/patent/EP0557967A1/en
https://patents.google.com/patent/EP0557967A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1285420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

7. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google
Patents [patents.google.com]

8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents
[patents.google.com]

9. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Synthesis Protocol for 2-(6-Chloropyridin-2-yl)acetic
acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1285420#synthesis-protocol-for-2-6-chloropyridin-2-
yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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